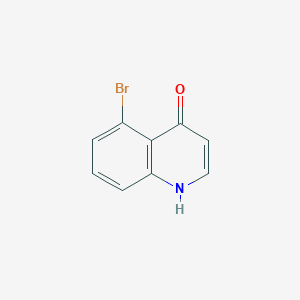

5-Bromoquinolin-4-ol

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline ring system is a fundamental building block in the synthesis of numerous compounds with significant biological activities. bohrium.combohrium.com Its presence in natural products and synthetic molecules underscores its importance. In medicinal chemistry, quinoline derivatives have been extensively investigated and developed as therapeutic agents with a broad spectrum of pharmacological effects, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. bohrium.comorientjchem.orgresearchgate.netresearchgate.net The versatility of the quinoline scaffold allows for structural modifications that can fine-tune its biological and chemical properties, making it a favored platform for drug discovery and development. orientjchem.orgresearchgate.net The ability to functionalize the quinoline ring at various positions enables the creation of diverse chemical libraries for screening and optimization of lead compounds. researchgate.net

Research Context of 5-Bromoquinolin-4-ol within Halogenated Quinoline Derivatives

This compound is a specific halogenated quinoline derivative that has garnered attention in synthetic and medicinal chemistry research. The presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position provides two reactive sites for further chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules. acs.org

Research involving this compound often explores its utility as a precursor for creating novel compounds with potential biological activities. For instance, it can be a starting material in the synthesis of substituted quinolines through reactions that target either the bromine or the hydroxyl group. acs.org The strategic placement of the bromine atom on the benzene (B151609) ring of the quinoline scaffold influences the electronic environment of the entire molecule, which can be a key factor in its interaction with biological targets.

The study of this compound and its isomers, such as 7-bromoquinolin-4-ol, contributes to a deeper understanding of structure-activity relationships (SAR) within the quinoline class of compounds. nih.gov By comparing the chemical and biological profiles of different brominated quinoline isomers, researchers can elucidate the critical role of substituent positioning on the quinoline core.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHOUIRHKSQBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621173 | |

| Record name | 5-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723283-89-4 | |

| Record name | 5-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromoquinolin 4 Ol and Analogues

Conventional and Classical Synthetic Routes

The traditional methods for quinoline (B57606) synthesis, many of which were discovered in the late 19th and early 20th centuries, remain relevant in modern organic synthesis. rsc.org These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents.

The Gould-Jacobs reaction, first reported in 1939, is a powerful method for synthesizing 4-hydroxyquinolines. mdpi.comwikipedia.org The process begins with the condensation of an aniline derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgwikidoc.org This initial step forms an anilidomethylenemalonic ester intermediate. wikipedia.org Subsequent thermal cyclization, often requiring high temperatures, leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org This intermediate can then be saponified and decarboxylated to yield the final 4-hydroxyquinoline (B1666331) product. wikipedia.orgwikidoc.org The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com To synthesize 5-bromoquinolin-4-ol via this route, 3-bromoaniline (B18343) would be the logical starting material.

The mechanism involves a nucleophilic attack by the aniline's nitrogen on the malonic ester derivative, followed by the elimination of an alkoxy group. wikipedia.org The subsequent intramolecular cyclization is a 6-electron process that forms the quinoline ring system. wikipedia.org

| Reaction Step | Description | Conditions |

| Condensation | Aniline reacts with diethyl ethoxymethylenemalonate. | Substitution of the ethoxy group. |

| Cyclization | The intermediate undergoes benzannulation. | High temperature. wikidoc.org |

| Saponification | The ester group is hydrolyzed to a carboxylic acid. | Sodium hydroxide. wikidoc.org |

| Decarboxylation | The carboxylic acid loses CO2 to form 4-hydroxyquinoline. | Heat. wikidoc.org |

Microwave irradiation has been explored to accelerate the Gould-Jacobs reaction, significantly reducing reaction times and often improving yields compared to conventional heating methods. researchgate.netablelab.eu

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a straightforward method for producing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.orgresearchgate.net The reaction is typically catalyzed by acids (such as trifluoroacetic acid, p-toluenesulfonic acid, HCl, H2SO4) or bases (like sodium hydroxide), and can sometimes be achieved simply by heating the reactants. wikipedia.orgresearchgate.nettandfonline.com For the synthesis of substituted quinolin-4-ols, a 2-aminoaryl ketone would react with a compound like ethyl acetoacetate. The versatility of this method has been enhanced by the use of various catalysts, including Lewis acids, iodine, and more recently, recyclable catalysts like PEG-supported sulfonic acid and nanocatalysts. wikipedia.orgtandfonline.comnih.gov

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the aniline and the ketone, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring. wikipedia.org

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H2SO4, p-TSA, TFA tandfonline.com |

| Lewis Acids | Neodymium(III) nitrate (B79036) hexahydrate wikipedia.org |

| Other | Iodine, PEG-supported sulfonic acid wikipedia.orgtandfonline.com |

Microwave-assisted Friedländer synthesis has proven effective, often leading to excellent yields in very short reaction times (e.g., 5 minutes) using acetic acid as both a solvent and catalyst. researchgate.net

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base (e.g., potassium hydroxide). iipseries.orgresearchgate.net This method, also known as the Pfitzinger-Borsche reaction, is an extension of the Friedländer synthesis. rsc.org The reaction proceeds through the base-catalyzed ring-opening of isatin to form an isatic acid intermediate. This intermediate then condenses with the carbonyl compound, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid. rsc.orgiipseries.org To obtain a bromo-substituted quinoline, a bromo-substituted isatin would be required. Subsequent decarboxylation would be necessary to arrive at the quinolin-4-ol.

The reaction is typically performed by refluxing the reactants in an alkaline medium, such as ethanolic potassium hydroxide, for several hours. ias.ac.inui.ac.id

The Skraup synthesis is a classic method for producing quinolines, involving the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.org The Doebner-von Miller reaction is a related protocol that uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. rsc.orgiipseries.org For instance, aniline can react with crotonaldehyde (B89634) to form 2-methylquinoline. iipseries.org

These reactions are known for their often harsh conditions but are effective for producing a variety of substituted quinolines. rsc.org The synthesis of a bromoquinoline would start with the corresponding bromoaniline. scispace.com

The Conrad-Limpach synthesis, reported in 1887, specifically targets the formation of 4-hydroxyquinolines. wikipedia.org The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The process is typically a two-step procedure. The first step is the formation of a Schiff base or enamine intermediate. wikipedia.orgsynarchive.com The second, rate-determining step is a thermal cyclization of this intermediate at high temperatures (around 250 °C) to form the 4-hydroxyquinoline product. wikipedia.orgsynarchive.com

The choice of solvent is critical for achieving high yields in the cyclization step. While early experiments without solvents gave moderate yields, the use of high-boiling inert solvents like mineral oil, 1,2,4-trichlorobenzene, or 2-nitrotoluene (B74249) can significantly improve the yield, in some cases up to 95%. wikipedia.orgnih.gov The reaction mechanism involves an electrocyclic ring closing and is often catalyzed by strong acids like HCl or H2SO4. wikipedia.org

| Solvent | Boiling Point (°C) | Reported Yield (%) |

| Methyl Benzoate | 199 | 25 |

| Isobutyl Benzoate | 240 | 66 |

| Mineral Oil | >250 | ~95 |

| 1,2,4-Trichlorobenzene | 214 | - |

| 2-Nitrotoluene | 222 | - |

Modern synthetic efforts have focused on developing more regioselective and efficient methods. The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has become a valuable strategy for synthesizing 4-quinolones. researchgate.net In a typical sequence, an aniline derivative is condensed with Meldrum's acid and an orthoformate ester (like trimethyl orthoformate) to generate an enamine intermediate. researchgate.netnih.gov

This intermediate can then be cyclized under thermal conditions to produce the 4-hydroxyquinoline. nih.gov A significant advancement in this area is the use of microwave irradiation for the cyclization step. Heating the enamine intermediate derived from Meldrum's acid at high temperatures (e.g., 250 °C) under microwave irradiation can afford the desired 4-hydroxyquinoline in good yields (66-70%) within a short reaction time (10-15 minutes). researchgate.net This approach offers a powerful and rapid entry to substituted quinolin-4-ols, and the use of a bromo-substituted aniline allows for the regioselective synthesis of bromoquinolin-4-ol isomers. researchgate.net

The thermal cyclization of the Meldrum's acid adduct is believed to proceed through a highly reactive ketene (B1206846) intermediate, formed by a pericyclic reaction at temperatures above 200 °C, which then undergoes nucleophilic attack by the phenyl ring. researchgate.net

Utilization of 4-Oxyquinoline with Brominating Agents (e.g., POBr₃) and Associated Challenges

A conventional method for preparing 4-bromoquinoline (B50189) derivatives involves the use of 4-oxyquinoline (a tautomer of quinolin-4-ol) as the starting material. google.com In this approach, a brominating agent such as phosphorus oxybromide (POBr₃) is employed to introduce the bromine atom onto the quinoline scaffold. google.com

However, this method is fraught with several challenges. The reagent, POBr₃, is highly reactive, toxic, and corrosive, which poses significant handling and safety risks. google.com Furthermore, the substrate applicability of this method can be limited, presenting difficulties for the synthesis of certain substituted 4-bromoquinolines. google.com These drawbacks have spurred the development of alternative and more sustainable synthetic strategies.

Modern and Sustainable Synthetic Approaches

In response to the limitations of classical methods, a variety of modern and sustainable synthetic approaches have been developed for the synthesis of quinoline derivatives. These methods often offer milder reaction conditions, greater efficiency, and a broader substrate scope.

Transition-metal catalysis has become a cornerstone in the synthesis of complex quinoline-based heterocycles. rsc.orgresearchgate.net These methods provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of arylated quinolines. eurekaselect.com This reaction typically involves the palladium-catalyzed coupling of a haloquinoline with an arylboronic acid. eurekaselect.comresearchgate.net For instance, 3-bromoquinoline (B21735) can be coupled with various arylboronic acids to produce new arylated quinolines. eurekaselect.com Similarly, 2-aryl-4-chloro-3-iodoquinolines have been used in one-pot Suzuki-Miyaura reactions to synthesize 2,3,4-triarylquinolines. nih.gov This strategy has been effective for producing a range of substituted quinolines and tetrahydroquinolines in high yields. researchgate.net A key advantage is the ability to create diverse molecular libraries by varying the coupling partners. nih.gov

The Chan–Lam coupling (also known as the Chan-Evans-Lam coupling) offers a versatile method for N-arylation, which is particularly relevant for synthesizing N-aryl-2-quinolones. mdpi.com This copper-catalyzed reaction couples arylboronic acids with N-H containing substrates under mild conditions, often in the open air. mdpi.comresearchgate.net It has been successfully applied to synthesize a wide array of N-aryl-3-formyl-2-quinolone derivatives. mdpi.com A one-pot sequential process combining a reduction of quinolines followed by a Chan-Evans-Lam N-arylation has been developed for the efficient synthesis of N-aryl tetrahydroquinolines. organic-chemistry.orgthieme-connect.com This reaction demonstrates the dual role of boronic acid, acting as both a catalyst for the reduction and a reagent for the N-arylation. organic-chemistry.orgthieme-connect.com

Table 1: Overview of Transition Metal-Catalyzed Reactions in Quinoline Synthesis

| Reaction | Catalyst/Reagents | Substrates | Products | Key Features | Citations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Base (e.g., K₂CO₃) | Haloquinolines, Arylboronic acids | Arylated quinolines | Forms C-C bonds; high yields; broad substrate scope. | researchgate.net, eurekaselect.com, nih.gov, researchgate.net |

| Chan-Lam Coupling | Copper catalyst (e.g., Cu(OAc)₂), Arylboronic acids | Quinolones, Amines (N-H substrates) | N-aryl quinolones, N-aryl tetrahydroquinolines | Forms C-N bonds; mild conditions; often aerobic. | organic-chemistry.org, researchgate.net, thieme-connect.com, mdpi.com |

To further align with the principles of green chemistry, significant research has focused on developing metal-free synthetic routes for quinolines. rsc.org These methods avoid the cost and potential toxicity associated with residual metal catalysts. rsc.org

One prominent approach involves the use of molecular iodine as an inexpensive, low-toxicity, and environmentally friendly catalyst. rsc.orgrsc.org Iodine can effectively catalyze the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org Other metal-free protocols include acid-catalyzed reactions and electrocatalytic methods. rsc.orgmdpi.com For example, an electrocatalytic [4+2] cycloaddition has been developed to construct fused quinoline frameworks without the need for transition metals or chemical oxidants. acs.org Another strategy involves the iodide-catalyzed functionalization of C(sp³)–H bonds in a tandem cyclization to form quinoline derivatives from 2-methylbenzothiazoles and 2-styrylanilines. nih.gov

Green chemistry principles are increasingly being integrated into quinoline synthesis to reduce environmental impact. eurekaselect.comijpsjournal.com The use of alternative energy sources like ultrasound and microwave irradiation has proven effective in accelerating reaction rates, improving yields, and simplifying work-up procedures. rsc.orgderpharmachemica.com

Ultrasound-assisted synthesis has been employed to produce hybrid quinoline-imidazole derivatives and 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives. rsc.orgarabjchem.org This technique offers significant benefits, including shorter reaction times and reduced energy consumption. rsc.orgrsc.org Similarly, microwave-assisted synthesis is recognized as a powerful tool for rapidly assembling compound libraries under solvent-free or green solvent conditions. eurekaselect.comijpsjournal.comderpharmachemica.com The use of environmentally friendly solvents, such as water, ethanol, or deep eutectic solvents, further enhances the green credentials of these synthetic protocols. eurekaselect.comresearchgate.nettandfonline.com

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all starting materials, represent a highly efficient and atom-economical approach to quinoline synthesis. rsc.orgd-nb.info These one-pot strategies are highly desirable as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of molecular diversity. d-nb.info

Numerous MCRs for quinoline synthesis have been reported. A common example is the three-component reaction of an aniline, an aldehyde, and an activated alkyne or ketone. rsc.orgthieme-connect.com For instance, quinoline derivatives can be synthesized from nitroarenes, aldehydes, and phenylacetylene (B144264) in a one-pot reaction using indium in dilute hydrochloric acid, where the nitroarene is first reduced in situ to an aniline. thieme-connect.com Other variations include the iron(III) triflate-catalyzed synthesis of indenoquinolinones d-nb.info and the use of deep eutectic solvents as recyclable catalysts and media for three-component reactions. researchgate.net Cascade MCRs have also been developed to synthesize complex fused heterocyclic systems like tetrazolo[1,5-a]quinolines. acs.org

Cascade reactions, also known as domino reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. d-nb.info This approach offers remarkable efficiency in rapidly building molecular complexity from simple starting materials.

Several cascade reactions have been developed for the synthesis of quinoline derivatives, including halogenated ones. mdpi.com Rhodium-catalyzed cascade reactions involving C-H activation have been used to synthesize functionalized quinolines. mdpi.comrsc.org A notable example in halogenated quinoline synthesis is the one-pot cascade reaction of ortho-azido-β-nitro-styrenes with carbonyl compounds, which proceeds through a sequence of Michael addition, Staudinger reaction, aza-Wittig, and aromatization to yield multi-substituted quinolines. acs.org Another approach involves a transition-metal-free direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols to afford various quinolines. frontiersin.org These elegant strategies allow for the efficient construction of the quinoline core with multiple points of substitution in a single synthetic operation.

Synthesis from o-Propargyl Phenyl Azide (B81097) with TMSBr or HBr

A significant advancement in the synthesis of halogenated quinolines involves a cascade cyclization reaction of ortho-propynol phenyl azides promoted by bromotrimethylsilane (B50905) (TMSBr). nih.gov This methodology provides a direct route to construct 4-bromoquinolines from readily available starting materials. nih.gov In this reaction, TMSBr serves a dual role, acting as both an acid-promoter to initiate the cascade and as a nucleophilic source of bromide. nih.gov

The process has been optimized to achieve high yields and selectivity. Researchers investigated various parameters, including the choice of solvent, temperature, and the amount of TMSBr. The optimal conditions were determined to be the use of 3.5 equivalents of TMSBr in nitromethane (B149229) (CH₃NO₂) at a temperature of 60 °C. mdpi.com When hydrobromic acid (HBr) was used instead of TMSBr under similar conditions, it resulted in a lower yield of the desired product. mdpi.com

The reaction proceeds smoothly and demonstrates compatibility with a range of functional groups on the aromatic ring of the phenyl azide and on the propargylic alcohol moiety. nih.gov This tolerance allows for the synthesis of a diverse array of substituted 4-bromoquinoline analogues.

Research Findings

The investigation into the reaction conditions revealed key factors influencing the efficiency of the synthesis. The following table summarizes the optimization data for the synthesis of 2-phenyl-4-bromoquinoline from 1-(2-azidophenyl)-1-phenylprop-2-yn-1-ol.

Table 1: Optimization of Reaction Conditions for 4-Bromoquinoline Synthesis

| Entry | Reagent (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | TMSBr (2.5) | CH₃CN | 80 | 78 |

| 2 | TMSBr (3.0) | CH₃CN | 80 | 85 |

| 3 | TMSBr (3.5) | CH₃CN | 80 | 90 |

| 4 | TMSBr (3.5) | DCE | 80 | 88 |

| 5 | TMSBr (3.5) | Toluene | 80 | 82 |

| 6 | TMSBr (3.5) | Dioxane | 80 | 75 |

| 7 | TMSBr (3.5) | CH₃NO₂ | 80 | 94 |

| 8 | TMSBr (3.5) | CH₃NO₂ | 60 | 96 |

| 9 | TMSBr (3.5) | CH₃NO₂ | 40 | 75 |

| 10 | TMSBr (3.5) | CH₃NO₂ | rt | 52 |

Data sourced from a study on the TMSBr-promoted cascade cyclization. mdpi.com

The versatility of this synthetic method is demonstrated by its application to a variety of substituted o-propynol phenyl azides, leading to the formation of functionalized 4-bromoquinolines. These products serve as important intermediates that can undergo further chemical transformations, such as coupling reactions or nucleophilic substitutions, to create a wider range of quinoline derivatives. nih.gov

The following table showcases the synthesis of several 4-bromoquinoline analogues using the optimized reaction conditions.

Table 2: Synthesis of Various 4-Bromoquinoline Analogues

| Product No. | R¹ | R² | Yield (%) |

|---|---|---|---|

| 2a | Phenyl | H | 96 |

| 2b | 4-Methylphenyl | H | 95 |

| 2c | 2-Methylphenyl | H | 81 |

| 2d | 2-Bromophenyl | H | 52 |

| 2e | 4-Fluorophenyl | H | 94 |

| 2f | 4-Chlorophenyl | H | 93 |

| 2g | 4-Bromophenyl | H | 92 |

| 2h | 3-Bromophenyl | H | 90 |

| 2i | 3-Methoxyphenyl | H | 93 |

| 2j | Thiophen-2-yl | H | 85 |

| 2k | Cyclohexyl | H | 78 |

| 2l | H | Phenyl | 88 |

| 2m | H | n-Butyl | 75 |

Data reflects the synthesis of 4-bromoquinolines from corresponding o-propynol phenyl azides. mdpi.com

This synthetic strategy represents an efficient and direct pathway to 4-bromoquinolines, which are valuable precursors for more complex molecules. The mild reaction conditions and high yields make it a notable method in quinoline chemistry.

Reaction Mechanisms and Chemical Transformations of 5 Bromoquinolin 4 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Core

The quinoline core of 5-Bromoquinolin-4-ol is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being heavily influenced by the directing effects of the existing substituents and the reaction conditions. The electron-donating character of the hydroxyl/oxo group and the electron-withdrawing, yet ortho-, para-directing nature of the bromine atom guide the position of further substitutions.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C5 position can be displaced by various nucleophiles. For instance, in the synthesis of novel antibacterial agents, 5-amino-4-quinolones have been prepared via SNAr reactions. nih.gov While direct substitution on this compound itself is less commonly detailed, analogous quinolone systems demonstrate that the 4-position is highly susceptible to nucleophilic attack, especially after conversion of the hydroxyl group into a better leaving group like a triflate. nih.gov In related quinazoline (B50416) systems, theoretical calculations using Density Functional Theory (DFT) have shown that the carbon at position 4 possesses a higher LUMO coefficient, making it more susceptible to nucleophilic attack compared to other positions. lassbio.com.br This principle suggests that the C4 position in the quinolin-4-one tautomer is a primary site for nucleophilic attack.

Electrophilic Substitution: The benzene (B151609) ring of the quinoline system can undergo electrophilic substitution. The directing effects of the substituents would predict that electrophiles would preferentially attack positions C6 and C8. For example, bromination of 8-hydroxyquinoline (B1678124) with N-bromosuccinimide (NBS) occurs at the C7 position, ortho to the hydroxyl group and meta to the nitrogen. nih.gov While specific examples for this compound are scarce in the provided context, the general principles of electrophilic aromatic substitution on substituted quinolines would apply.

A notable reaction is the Chan-Lam cross-coupling, which has been used to synthesize 6-bromoquinolin-4-ol (B142416) derivatives by reacting them with various aryl boronic acids in the presence of a copper catalyst. researchgate.netnih.gov This highlights the utility of the bromine atom as a handle for C-C bond formation.

Table 1: Examples of Substitution Reactions on Related Quinolone Scaffolds

| Starting Material | Reagent(s) | Product Type | Reaction Type | Ref. |

|---|---|---|---|---|

| 2,7-bis(trifluoromethyl)quinolin-4-ol | Triflic anhydride (B1165640), then various amines/phenols | 4-Amino/Phenoxy-quinolines | SNAr | nih.gov |

| 6-Bromoquinolin-4-ol | Aryl boronic acids, Cu(OAc)2 | 6-Arylquinolin-4-ols | Chan-Lam Coupling | researchgate.net |

| 8-Hydroxyquinoline | N-Bromosuccinimide (NBS) | 7-Bromoquinolin-8-ol | Electrophilic Bromination | nih.gov |

Oxidative and Reductive Transformations

This compound and its derivatives can undergo various oxidative and reductive transformations.

Oxidation: The quinoline ring system can be subject to oxidation, although harsh conditions may lead to degradation. More subtle transformations involve the oxidation of substituents or the participation in oxidative coupling reactions. For example, cross-dehydrogenative coupling (CDC) reactions can form C-C bonds at the expense of C-H bonds, often employing an oxidant. rsc.org While not directly demonstrated on this compound, related quinolones are synthesized via oxidative annulation methods. mdpi.com

Reduction: Reductive processes can target different parts of the molecule. The quinoline ring can be hydrogenated to form tetrahydroquinoline derivatives. For example, a Pd/C catalyst can be used for reductive cyclization sequences in quinolone synthesis. mdpi.com In a specific transformation of a related annulated quinolone, the amide was reduced to a 1,2-dihydroquinoline (B8789712) derivative using BH₃·SMe₂. rsc.org The bromo-substituent can also be removed via catalytic dehalogenation, a reaction that has been used to confirm the structure of regioisomers in quinolone synthesis. nih.gov

Table 2: Oxidative and Reductive Reactions in Quinolone Chemistry

| Substrate Type | Reagent(s) | Transformation | Product Type | Ref. |

|---|---|---|---|---|

| Annulated 2-quinolone | BH₃·SMe₂ | Amide Reduction | 1,2-Dihydroquinoline derivative | rsc.org |

| Nitro-ester quinolone precursor | H₂, Pd/C | Reductive Cyclization | Quinolin-2(1H)-one | mdpi.com |

| Bromo-substituted quinolone | Palladium catalyst | Dehalogenation | Debrominated quinolone | nih.gov |

Intramolecular Cyclization and Annulation Pathways

This compound is a key precursor for constructing more complex, fused heterocyclic systems through intramolecular cyclization and annulation reactions. These pathways often involve converting the existing functional groups into reactive tethers that can form new rings.

Annulation Reactions: Annulation involves the formation of a new ring onto an existing one. The Hauser annulation, for example, is a known method for creating quinone-containing ring systems. researchgate.net In a regiodivergent synthesis of calothrixins, an anionic annulation of a protected furoindolone with 4-bromoquinoline (B50189) was a key step. researchgate.net Palladium-catalyzed [3+3] annulation between diarylamines and α,β-unsaturated acids provides direct access to 4-substituted-quinolin-2(1H)-ones. mdpi.com Another approach is the Rh-catalyzed [3+3] annulation of quinoline N-oxides with cyclopropenones to access functionalized 2-quinolones. rsc.org These methods highlight the versatility of the quinoline core in building molecular complexity.

Investigation of Proposed Reaction Mechanisms through Intermediate Isolation

Understanding the stepwise sequence of a reaction is crucial for its optimization and application. The investigation of reaction mechanisms often relies on the detection, trapping, or isolation of transient species. slideshare.netdbatu.ac.inlumenlearning.com

In the context of quinoline chemistry, mechanistic studies have been performed to elucidate complex transformations. For the anionic annulation of phthalides with bromoquinolines, a mechanism involving a sequence of addition, cyclization, and elimination was proposed to account for the observed products, diverging from a simple quinolyne pathway. researchgate.net To support this proposed mechanism, model reactions were conducted, which led to the isolation of substituted phthalide (B148349) intermediates (e.g., compound 22 from the reaction of phthalide with 4-bromoquinoline). researchgate.net The isolation of such compounds provides strong evidence for the proposed pathway, confirming that the reaction proceeds through an initial nucleophilic addition rather than a hetaryne intermediate. researchgate.net

Similarly, mechanistic studies on palladium-catalyzed annulations have proposed intermediates like palladacycles, which are formed after the initial oxidative addition of the palladium catalyst to the aryl halide. mdpi.com While direct isolation can be challenging, the existence of such intermediates is often inferred from kinetic studies, isotopic labeling, and the characterization of side products. slideshare.netdbatu.ac.in

Stereochemical and Regiochemical Considerations in this compound Reactions

The outcomes of reactions involving this compound are governed by stereochemical and regiochemical factors. khanacademy.orgyoutube.commasterorganicchemistry.com

Regiochemistry: Regioselectivity refers to the preference for bond formation at one position over other possible positions. masterorganicchemistry.com In substitutions on the this compound scaffold, the positions of attack are directed by the electronic properties of the ring and its substituents. For nucleophilic aromatic substitution (SNAr), the C4 position is generally the most electrophilic and thus the most reactive towards nucleophiles, especially when the hydroxyl group is converted to a good leaving group. nih.govmdpi.com Conversely, electrophilic attack is directed towards the electron-rich positions of the carbocyclic ring, C6 and C8. The synthesis of quinolones from m-substituted anilines often yields a mixture of 5- and 7-regioisomers, which can be challenging to separate, highlighting the importance of controlling regioselectivity. nih.gov

Stereochemistry: Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com While this compound itself is achiral, reactions that introduce new chiral centers can proceed with varying degrees of stereocontrol. For example, the synthesis of chiral 2-substituted 2,3-dihydro-4-quinolones has been achieved via intramolecular aza-Michael additions catalyzed by chiral phosphoric acids. mdpi.com The stereochemical information of a starting material can be lost if the reaction proceeds through a planar intermediate like a carbocation. khanacademy.org In contrast, stereospecific reactions, such as the SN2 reaction, proceed with a defined stereochemical outcome (e.g., inversion of configuration) due to the concerted nature of the mechanism. youtube.comlibretexts.org For reactions on the this compound scaffold, achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries, especially when creating stereocenters for pharmacologically active molecules.

Advanced Spectroscopic Analysis and Structural Elucidation of 5 Bromoquinolin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H NMR, ¹³C NMR, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. libretexts.org It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-bromoquinolin-4-ol, NMR is crucial for confirming the covalent structure and identifying the predominant tautomeric form in a given solvent. Studies on analogous compounds, such as 2-aryl-3-bromoquinolin-4(1H)-ones, have shown that the quinolone (NH-4-oxo) tautomer is the favored form in solution. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the 5-bromo-4(1H)-quinolone tautomer, distinct signals are expected for the protons on both the benzene (B151609) and pyridine (B92270) rings. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet at a downfield chemical shift. The protons on the carbocyclic ring (H-6, H-7, H-8) and the pyridinone ring (H-2, H-3) would exhibit characteristic splitting patterns based on their coupling with adjacent protons. For comparison, the related isomer 6-bromoquinolin-4-ol (B142416) shows aromatic protons in the range of 6.0 to 8.15 ppm in DMSO-d6. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. A key indicator for the 5-bromo-4(1H)-quinolone tautomer would be the presence of a signal in the downfield region (typically ~170-180 ppm) corresponding to the C4 carbonyl carbon (C=O). researchgate.net The other carbon signals, including the one bearing the bromine atom (C-5) and the remaining aromatic carbons, would appear at chemical shifts influenced by the electronic effects of the substituents.

COSY (Correlation Spectroscopy): This 2D NMR technique, ¹H-¹H COSY, identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.orgemerypharma.com Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of the proton spin systems within the molecule. For this compound, COSY would be used to confirm the connectivity of protons H-2 and H-3 in the pyridinone ring and the sequential H-6, H-7, and H-8 protons in the benzene ring. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-bromo-4(1H)-quinolone

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) |

| N1-H | 11.0 - 12.0 (broad) | - | - |

| C2 | - | ~140 | H-2 ↔ H-3 |

| H-2 | ~8.0 | - | |

| C3 | - | ~110 | H-3 ↔ H-2 |

| H-3 | ~6.2 | - | |

| C4 | - | ~175 (C=O) | - |

| C4a | - | ~140 | - |

| C5 | - | ~118 (C-Br) | - |

| C6 | - | ~126 | H-6 ↔ H-7 |

| H-6 | ~7.8 | - | |

| C7 | - | ~135 | H-7 ↔ H-6, H-8 |

| H-7 | ~7.6 | - | |

| C8 | - | ~118 | H-8 ↔ H-7 |

| H-8 | ~7.4 | - | |

| C8a | - | ~125 | - |

Note: Values are estimates based on data from related quinoline (B57606) and quinolone structures. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. tutorchase.com It operates on the principle that chemical bonds vibrate at specific, characteristic frequencies. libretexts.org For this compound, this analysis is particularly useful for confirming the dominant tautomeric form in the solid state. Research on similar bromoquinolinone derivatives has confirmed the prevalence of the keto (NH-4-oxo) form in the solid state through IR spectroscopy. researchgate.net

Key vibrational modes for the 5-bromo-4(1H)-quinolone tautomer would include:

N-H Stretching: A broad absorption band typically in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the quinolone ring.

C=O Stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹, which is a definitive marker for the carbonyl group of the quinolone form.

C=C and C=N Stretching: Multiple bands in the 1500-1620 cm⁻¹ region corresponding to the aromatic and heteroaromatic ring systems.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. mvpsvktcollege.ac.in

C-Br Stretching: A band in the lower frequency (fingerprint) region, typically between 500-600 cm⁻¹, corresponding to the carbon-bromine bond.

The alternative quinolinol tautomer would instead show a characteristic broad O-H stretching band around 3200-3600 cm⁻¹ and would lack the strong C=O stretching band. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies for 5-bromo-4(1H)-quinolone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H | Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| C=O | Stretch | 1650 - 1700 | Strong, Sharp |

| C=C / C=N | Stretch | 1500 - 1620 | Medium to Strong |

| C-N | Stretch | 1314 - 1325 | Medium |

| C-Br | Stretch | 500 - 600 | Medium to Strong |

Note: These are typical ranges and can be influenced by the molecular environment and solid-state packing effects.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. chemguide.co.uklibretexts.org For this compound (molecular formula C₉H₆BrNO), MS is critical for confirming the molecular weight and studying its fragmentation pathways.

The most telling feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in the molecular ion appearing as a pair of peaks (doublet) of almost equal intensity, separated by 2 m/z units. The molecular ion (M⁺) for this compound would therefore be observed as two peaks at approximately m/z 224 (for the ⁷⁹Br isotope) and m/z 226 (for the ⁸¹Br isotope).

The fragmentation of the molecular ion provides structural clues. Based on studies of similar compounds like 6-bromoquinolin-7-ol (B8223114), a common fragmentation pattern involves the initial loss of the bromine atom, followed by the elimination of a neutral carbon monoxide (CO) molecule. vulcanchem.com

Proposed Fragmentation Pathway:

M⁺˙ → [M-Br]⁺ + Br˙ : Loss of a bromine radical from the molecular ion would result in a fragment ion at m/z 144.

[M-Br]⁺ → [M-Br-CO]⁺ + CO : Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment would yield an ion at m/z 116.

Interestingly, studies on related quinolones suggest that while the quinolone form may be dominant in solution and the solid state, the quinolinol tautomer can be detected in the gas phase of the mass spectrometer. researchgate.net

Interactive Table: Expected Mass Spectrometry Peaks for this compound

| m/z Value | Ion Identity | Description |

| 224 / 226 | [C₉H₆⁷⁹/⁸¹BrNO]⁺˙ (M⁺˙) | Molecular ion peak doublet, confirming the presence of one bromine atom. |

| 144 | [C₉H₆NO]⁺ | Fragment resulting from the loss of a bromine radical (Br˙) from the molecular ion. |

| 116 | [C₈H₆N]⁺ | Fragment resulting from the subsequent loss of carbon monoxide (CO). |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely published , analysis of closely related structures, such as 2-aryl-3-bromoquinolin-4(1H)-ones, provides significant insight into its expected solid-state structure. researchgate.net

Crystallographic studies on these analogous compounds have consistently shown that the quinolone tautomer, rather than the quinolinol form, is present in the crystal lattice. researchgate.net It is therefore highly probable that this compound also crystallizes as the 5-bromo-4(1H)-quinolone tautomer.

Key structural features that would be elucidated by X-ray crystallography include:

Tautomer Confirmation: Definitive proof of the 4-quinolone structure in the solid state.

Molecular Geometry: Precise bond lengths and angles, confirming the planarity of the bicyclic quinolone system.

Intermolecular Interactions: The crystal packing is likely dominated by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming dimers or extended chains. researchgate.net Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are expected, contributing to the stability of the crystal lattice. iucr.org

Interactive Table: Hypothetical Crystallographic Data for 5-bromo-4(1H)-quinolone

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c or similar centrosymmetric group | Defines the symmetry elements within the unit cell. |

| Key Bond Lengths | C4=O (~1.25 Å), N1-H (~0.86 Å), C5-Br (~1.90 Å) | Confirms the presence of carbonyl, N-H, and C-Br bonds. |

| Key Interactions | N-H···O Hydrogen Bond (~2.8 Å), π-π Stacking (~3.5 Å) | Reveals how molecules are arranged and stabilized in the crystal. researchgate.netiucr.org |

Note: These values are hypothetical, based on published data for structurally similar compounds like 7-bromo-8-hydroxyquinoline and other quinolone derivatives. researchgate.netnih.gov

Fluorescence Spectroscopy for Emissive Properties and Mechanism Elucidation

Fluorescence spectroscopy is a sensitive technique used to study the electronic structure and dynamics of molecules that emit light after absorbing it. Quinoline and its derivatives are well-known for their fluorescent properties, making this technique valuable for characterizing this compound. researchgate.netnih.gov The emission properties are highly sensitive to the molecular structure and environment.

The fluorescence of quinoline derivatives can be tuned across the visible spectrum, from blue-green to orange-red, by altering the substituents on the ring system. researchgate.netacs.org For this compound, the emission spectrum would be influenced by:

The Quinoline Core: The fundamental electronic transitions of the aromatic system are responsible for the fluorescence.

The Bromo Substituent: The presence of a heavy atom like bromine can influence the emissive properties through the "heavy atom effect." This can lead to a decrease in fluorescence quantum yield (quenching) and an increase in the probability of intersystem crossing to the triplet state, potentially resulting in phosphorescence.

Environmental Factors: The fluorescence emission wavelength and intensity can be highly sensitive to solvent polarity, pH, and the presence of quenching agents.

Fluorescence spectroscopy can be used to study the interaction of this compound with other molecules. For example, the binding of a quinoline derivative to a protein like bovine serum albumin (BSA) has been shown to cause quenching of the protein's intrinsic fluorescence, a phenomenon that can be used to calculate binding affinities and understand interaction mechanisms. nih.gov

Interactive Table: Potential Fluorescence Properties and Applications of this compound

| Parameter | Description | Potential Application |

| Excitation Wavelength (λex) | The wavelength of light absorbed by the molecule to reach an excited state. Typically in the UV or near-UV region for quinolines. | Selective excitation for emission studies. |

| Emission Wavelength (λem) | The wavelength of light emitted as the molecule returns to the ground state. Expected in the visible range (e.g., 400-600 nm). acs.org | Can be used as a fluorescent probe or label. |

| Quantum Yield (ΦF) | The efficiency of the fluorescence process. May be lowered by the heavy atom effect of bromine. | Indicates the brightness of the fluorophore. |

| Fluorescence Quenching | Decrease in fluorescence intensity due to interactions with other molecules (quenchers) or internal processes (heavy atom effect). | Studying binding interactions with biomolecules like proteins or DNA. nih.gov |

Chemometric Approaches in Spectroscopic Data Analysis for Complex Systems

Chemometrics employs mathematical and statistical methods to extract maximum relevant information from chemical data. sciencepublishinggroup.com When analyzing complex systems involving this compound and its derivatives, spectroscopic data (e.g., from IR, NMR, or fluorescence) can be vast and convoluted. Chemometric techniques are essential for interpreting this multivariate data.

Applications in the context of this compound include:

Pattern Recognition and Classification: Techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be used to classify a series of related quinoline derivatives based on their spectral data. sciencepublishinggroup.com This could be used to distinguish between different isomers or derivatives with varying substituents.

Quantitative Analysis: Partial Least Squares (PLS) regression is a powerful method for building calibration models that can predict the concentration of an analyte in a complex mixture from its spectrum. This approach has been successfully used for the quality control of quinine-based medicines (a related quinoline derivative) using NIR spectroscopy. uliege.be

Structure-Property Relationships: Chemometrics can establish quantitative relationships between spectroscopic data and a specific property, such as biological activity or chromatographic retention time. researchgate.net For example, a model could be built to correlate features in the IR or NMR spectra of various bromoquinoline derivatives with their observed antibacterial activity.

By applying these advanced computational tools, researchers can uncover subtle patterns and correlations within large spectroscopic datasets that would be difficult to discern through manual inspection, leading to a deeper understanding of the system under investigation.

Computational Chemistry and Molecular Modeling of 5 Bromoquinolin 4 Ol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is a popular approach for calculating the structural characteristics and energies of molecules, providing efficiency and accuracy in evaluating molecular properties. scirp.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. asrjetsjournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.orgajol.info The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajol.infotaylorandfrancis.comajchem-a.com A large HOMO-LUMO gap suggests high chemical stability and low reactivity, whereas a small gap indicates a more reactive molecule. ajol.infotaylorandfrancis.com

In the context of quinoline (B57606) derivatives, DFT calculations have been employed to determine the HOMO and LUMO energies. For instance, studies on 6-bromoquinolin-4-ol (B142416) derivatives showed energy gaps ranging from 4.93 to 5.07 eV. researchgate.net Another study on synthesized derivatives of 5-bromo 2-amino benzimidazole (B57391) found that a compound with a HOMO-LUMO energy difference of 4.98 eV was more stable than a compound with a gap of 4.63 eV. researchgate.net These findings highlight the utility of FMO analysis in assessing the stability of bromoquinoline derivatives. The energies of FMOs are essential for elucidating the electronic and optical properties of molecules. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 6-Bromoquinolin-4-ol Derivative 1 | - | - | 4.93 | researchgate.net |

| 6-Bromoquinolin-4-ol Derivative 2 | - | - | 5.07 | researchgate.net |

| 5-Bromo 2-amino benzimidazole Derivative (Stable) | - | - | 4.98 | researchgate.net |

| 5-Bromo 2-amino benzimidazole Derivative (Less Stable) | - | - | 4.63 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.deavogadro.cc The MEP map illustrates the electrostatic potential on the van der Waals surface of a molecule, with different colors representing varying potential values. proteopedia.orgresearchgate.net Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For molecules in the quinoline family, MEP analysis helps identify reactive sites. researchgate.net For example, in some fluoroquinolones, the oxygen atoms of the hydroxyl and carbonyl groups are located in the most electrophilic (yellow) region, while nitrogen atoms represent the nucleophilic part of the molecules. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Global Reactivity Parameters and Chemical Stability Elucidation

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity and stability. asrjetsjournal.org These parameters include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO). ajchem-a.com

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO). ajchem-a.com

Electronegativity (χ): The tendency of a molecule to attract electrons. asrjetsjournal.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. asrjetsjournal.orgtaylorandfrancis.com

Chemical Softness (S): The reciprocal of hardness; soft molecules have a small HOMO-LUMO gap. asrjetsjournal.orgtaylorandfrancis.com

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. taylorandfrancis.com

Theoretical studies on chloroquine (B1663885) derivatives, which share the quinoline core, have demonstrated the correlation between these quantum chemical parameters and their potential activities. ajchem-a.com For instance, a higher HOMO energy is associated with a greater ability to donate electrons. ajchem-a.com The analysis of these descriptors allows for the classification of molecules based on their reactivity, with softer, more electrophilic molecules generally being more reactive. asrjetsjournal.org

| Parameter | Value | Reference |

|---|---|---|

| EHOMO (eV) | -5.51 | ajchem-a.com |

| ELUMO (eV) | - | - |

| Energy Gap (ΔE) (eV) | - | - |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. biorxiv.orgvalencelabs.com This technique is invaluable for understanding the conformational flexibility of molecules and their interactions with biological targets like proteins. researchgate.netfrontiersin.org By simulating the dynamic behavior of a ligand-protein complex, MD can validate the stability of docked poses and provide insights into the binding mechanisms. frontiersin.org

In drug discovery, MD simulations help in understanding how a ligand binds to a receptor and the conformational changes that occur upon binding. researchgate.netmdpi.com These simulations can reveal key residues involved in the interaction and the stability of the complex, which is crucial for designing more potent inhibitors. researchgate.net For example, MD simulations have been used to confirm the conformational stability of potential inhibitors with their target proteins. researchgate.net

Quantum Chemical Calculations in Tautomeric Equilibrium Studies of Quinolin-4-ols

Quinolin-4-ols can exist in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (quinolin-4(1H)-one) forms. The position of this equilibrium is influenced by factors such as substituents and the solvent environment. Quantum chemical calculations, particularly using DFT, are employed to determine the relative stabilities of these tautomers. scirp.orgresearchgate.net

Studies have shown that for many quinolin-4-one derivatives, the keto form is thermodynamically more stable than the enol form. scirp.orgresearchgate.net Theoretical calculations of thermodynamic parameters like Gibbs free energy can predict the favored tautomer in different phases (gas or solution). scirp.orgresearchgate.net For instance, calculations have confirmed that the keto form is energetically favorable for 4-hydroxyquinoline (B1666331) in both the gas phase and in solution. researchgate.net The presence of electron-withdrawing or electron-donating groups can shift this equilibrium. researchgate.netnih.gov

In Silico Screening of Virtual Libraries and Generation of New Core Structures

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov This approach accelerates the hit-to-lead process by prioritizing compounds for experimental testing. europa.eutandfonline.com Virtual screening can be either structure-based, which relies on the 3D structure of the target, or ligand-based, which uses the properties of known active compounds. nih.gov

The process often involves creating virtual libraries of compounds, which can be derivatives of a known scaffold or entirely new structures. europa.eu These libraries are then "docked" into the binding site of a target protein, and the binding affinities are scored to rank the compounds. tandfonline.com This methodology has been successfully applied to identify novel inhibitors for various targets. europa.eutandfonline.com For quinoline derivatives, virtual screening could be used to explore a vast chemical space and generate new core structures with improved activity profiles. researchgate.net

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 5 Bromoquinolin 4 Ol Derivatives

Design and Synthesis of Novel Biologically Active Compounds with Therapeutic Potential

The design and synthesis of novel derivatives of 5-Bromoquinolin-4-ol are driven by the quest for compounds with enhanced biological activity and improved pharmacokinetic profiles. Synthetic strategies often involve the modification of the quinoline (B57606) core to explore new chemical space and generate libraries of compounds for biological screening.

A common synthetic route to quinoline derivatives is the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) with an ethoxymethylenemalonate, followed by cyclization. rsc.org For instance, 6-bromoquinolin-4-ol (B142416) has been synthesized from 4-bromoaniline (B143363) and diethyl ethoxymethylenemalonate. atlantis-press.com This approach can be adapted for the synthesis of this compound by starting with the appropriate 3-bromoaniline (B18343) derivative.

Further derivatization of the quinoline scaffold can be achieved through various chemical reactions. For example, the hydroxyl group at the 4-position can be converted to other functional groups, or additional substituents can be introduced onto the aromatic rings. The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling of arylboronic acids with N-H or O-H containing compounds, has been employed to synthesize phenoxyquinoline derivatives from 6-bromoquinolin-4-ol and various arylboronic acids. mdpi.comresearchgate.net This method offers a versatile approach to introduce diverse aryl groups, thereby modulating the electronic and steric properties of the parent molecule. researchgate.net

Researchers have also synthesized a series of novel 13α-estrones using copper-mediated Chan-Lam coupling, demonstrating the broad applicability of this reaction in generating structurally diverse molecules. researchgate.net The synthesis of pyrazoline derivatives containing a quinoline moiety has also been reported, starting from 2-chloroquinoline-3-carbaldehyde, which can be prepared from acetanilide (B955) and phosphorus oxychloride. rjraap.com These examples highlight the modular nature of quinoline chemistry, allowing for the systematic exploration of structure-activity relationships.

Table 1: Examples of Synthetic Methods for Quinoline Derivatives

| Starting Materials | Reaction Type | Product | Reference |

|---|---|---|---|

| 4-bromoaniline, diethyl ethoxymethylenemalonate | Gould-Jacobs reaction | 6-bromoquinolin-4-ol | atlantis-press.com |

| 6-bromoquinolin-4-ol, arylboronic acids | Chan-Lam coupling | Phenoxyquinoline derivatives | mdpi.comresearchgate.net |

Structure-Activity Relationship (SAR) Analysis and Optimization of Quinoline Scaffolds

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR studies have revealed key structural features that are important for their therapeutic effects. nih.gov

The position and nature of substituents on the quinoline ring can have a profound impact on activity. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, the introduction of halogen atoms at positions 4, 6, and 9 was found to increase the lipophilicity of the compounds. mdpi.com In another study on pyrano[3,2-h]quinolone derivatives, 6-chloro analogues were the most active anticancer agents, while 9-methyl analogues were the least potent. nih.gov These findings underscore the importance of systematic modifications to identify optimal substitution patterns.

The electronic properties of substituents also play a crucial role. The antiviral activity of certain anilide derivatives was found to increase with increasing electron-withdrawing properties of the substituents on the anilide ring. nih.gov This suggests that modulating the electron density within the molecule can influence its interaction with biological targets.

Table 2: Key SAR Findings for Quinoline Derivatives

| Structural Modification | Effect on Activity | Reference |

|---|---|---|

| Halogenation at positions 4, 6, 9 | Increased lipophilicity | mdpi.com |

| 6-chloro substitution | Increased anticancer activity | nih.gov |

| Electron-withdrawing groups on anilide ring | Increased antiviral activity | nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling and ligand-based drug design (LBDD) are computational techniques used to identify the essential structural features of a molecule that are responsible for its biological activity. nih.gov These methods are particularly useful when the three-dimensional structure of the biological target is unknown. mdpi.com A pharmacophore model represents the spatial arrangement of key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are necessary for a ligand to bind to its target. researchgate.netnih.gov

The process of pharmacophore modeling typically begins with a set of active molecules (a training set). nih.gov By analyzing the common structural features of these molecules, a pharmacophore hypothesis can be generated. researchgate.net This hypothesis can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov

For example, a pharmacophore model for antioxidants was developed based on known antioxidant agents, which included one aromatic ring and three hydrogen bond acceptors. nih.gov This model was subsequently used to screen databases and identify new potential antioxidant compounds. nih.gov Similarly, a 3D-QSAR pharmacophore model was developed for a series of diaryl derivatives, which was then used for virtual screening of FDA-approved drugs. researchgate.net

Pharmacophore modeling can be combined with other computational methods, such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) analysis, to refine the selection of hit compounds. researchgate.net This integrated approach allows for a more efficient and targeted drug discovery process.

Structure-Based Drug Design (SBDD) and Molecular Docking Studies with Target Proteins

When the three-dimensional structure of a biological target, such as an enzyme or receptor, is available, structure-based drug design (SBDD) and molecular docking can be employed to design and optimize ligands. mdpi.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. rjraap.comorientjchem.org

This method allows researchers to visualize the interactions between a ligand and the amino acid residues in the active site of a protein. csfarmacie.cz By understanding these interactions, modifications can be made to the ligand to improve its binding affinity and selectivity. For example, molecular docking studies of pyrazoline derivatives as PI3K inhibitors revealed that the synthesized compounds had better docking scores than a known reference drug. rjraap.com

In another study, molecular docking was used to investigate the binding of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives to DNA gyrase. nih.gov The results showed that these compounds had a superior binding mode to DNA gyrase A over DNA gyrase B, which guided the subsequent experimental assays. nih.gov The docking studies also helped to rationalize the observed SAR, with compounds having specific substitutions on the quinoline scaffold showing the most potent inhibitory activity. nih.gov

Molecular docking is a powerful tool for hit identification and lead optimization, enabling the rational design of more potent and selective drug candidates. rjraap.comnih.gov

Table 3: Examples of Molecular Docking Studies with Quinoline Derivatives

| Target Protein | Ligand Class | Key Findings | Reference |

|---|---|---|---|

| PI3K | Pyrazoline derivatives | Better docking scores than reference drug | rjraap.com |

| DNA gyrase A | 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives | Superior binding to DNA gyrase A over B | nih.gov |

Hit Identification and Lead Generation Strategies in Drug Discovery

Hit identification and lead generation are the initial stages of the drug discovery process, where the goal is to identify promising starting points for further development. Virtual screening, a computational technique that involves the screening of large libraries of compounds against a biological target, is a widely used strategy for hit identification. nih.gov

Pharmacophore-based virtual screening and molecular docking are two common virtual screening methods. dovepress.com In pharmacophore-based screening, a pharmacophore model is used as a filter to identify compounds that possess the required structural features for activity. dovepress.com In docking-based screening, compounds are docked into the active site of a target protein to predict their binding affinity. dovepress.com

A hybrid approach that combines both methods can be particularly effective. For example, a study aimed at discovering novel pyruvate (B1213749) kinase isozyme M2 (PKM2) activators used a combination of structure-based pharmacophore modeling and docking-based virtual screening to identify tetrahydroquinoline derivatives as potential scaffolds. dovepress.com

Once hits are identified, they undergo further evaluation and optimization to become lead compounds. This process often involves synthesizing and testing analogues of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. The ultimate goal is to develop a lead compound that has the desired therapeutic effect and is suitable for further preclinical and clinical development.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity Risk

In addition to predicting the biological activity of a compound, computational methods can also be used to predict its pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), and potential toxicity risks. nih.govchemrevlett.com These predictions are crucial in the early stages of drug discovery to identify compounds that are likely to have favorable drug-like properties and to avoid those with potential liabilities. researchgate.netbiointerfaceresearch.com

Several in silico models and software programs are available to predict ADME/Tox properties. nih.govresearchgate.net These tools can estimate parameters such as oral bioavailability, plasma protein binding, blood-brain barrier penetration, and potential for drug-drug interactions through inhibition of cytochrome P450 enzymes. nih.govnih.gov For example, a study on a coumarin (B35378) isolated from geopropolis used computational models to predict its pharmacokinetic and toxicity profile, which suggested that topical application might be preferable to systemic administration. nih.gov

Lipinski's "rule of five" is a well-known guideline used to evaluate the drug-likeness of a compound based on its physicochemical properties, such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to this rule are more likely to have good oral absorption and permeation.

By integrating ADME/Tox predictions into the drug discovery workflow, researchers can prioritize compounds with a higher probability of success and reduce the attrition rate of drug candidates in later stages of development. chemrevlett.combiointerfaceresearch.com

Table 4: Commonly Predicted ADME/Tox Properties

| Property | Description | Importance |

|---|---|---|

| Oral Bioavailability | The fraction of an orally administered drug that reaches the systemic circulation. | Determines the feasibility of oral administration. |

| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood. | Affects the free drug concentration and distribution. |

| Blood-Brain Barrier Penetration | The ability of a drug to cross the blood-brain barrier. | Crucial for drugs targeting the central nervous system. |

| Cytochrome P450 Inhibition | The potential of a drug to inhibit key metabolic enzymes. | Can lead to drug-drug interactions. |

Biological Activities and Mechanisms of Action of 5 Bromoquinolin 4 Ol and Its Analogues

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Quinoline (B57606) derivatives are recognized for their broad-spectrum antimicrobial properties. tandfonline.comrsc.org Analogues of 5-Bromoquinolin-4-ol have demonstrated notable efficacy against various microbial pathogens, including bacteria and fungi.

Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of bromoquinolines have shown promising results against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, studies on 6-bromoquinolin-4-ol (B142416) derivatives revealed antibacterial activity against both types of bacteria. researchgate.net Similarly, 5-Aminoquinolin-4-ol, a related compound, has also demonstrated activity against both Gram-positive and Gram-negative bacterial strains. The antibacterial effect of these compounds is often attributed to their interaction with essential bacterial enzymes.

One study highlighted that certain sulfonate derivatives of 5-amino-7-bromoquinolin-8-ol, specifically compounds 5b and 5h, exhibited potent antibacterial activity against a panel of pathogens. tandfonline.com The antibacterial activity of various quinoline derivatives is often evaluated using methods like the agar (B569324) well diffusion assay to determine the zone of inhibition against specific bacterial strains. nih.gov

The antibacterial activity of Origanum vulgare essential oil and its major component, terpinene-4-ol, has been evaluated against a range of Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. nih.gov The results indicated that the essential oil was active against all tested strains, with inhibition zones ranging from 10.33 to 41.66 mm. nih.gov Terpinen-4-ol also showed activity against most of the tested pathogenic strains. nih.gov

Table 1: Antibacterial Activity of Origanum Vulgare EO and Terpinene-4-ol

| Bacterial Strain | Zone of Inhibition (mm) - O. vulgare EO | Zone of Inhibition (mm) - Terpinene-4-ol |

|---|---|---|

| P. aeruginosa PAO1 | 10.33 ± 0.57 | < 8 |

| E. coli ATCC 35218 | 41.66 ± 0.57 | Active |

| S. aureus ATCC 6538 | Not specified | Active |

| B. subtilis CIP 5265 | Not specified | No activity |

| S. enterica CECT 443 | Not specified | Active |

| S. flexneri CECT 4804 | Not specified | Active |

| V. vulnificus CECT 529 | Not specified | Active |

| L. monocytogenes CECT 933 | Not specified | Active |

Source: nih.gov

Inhibition of ESBL-Producing Strains and Methicillin-Resistant Staphylococcus aureus (MRSA)

The emergence of multidrug-resistant bacteria, such as extended-spectrum β-lactamase (ESBL)-producing strains and methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. dovepress.comnih.govopenmicrobiologyjournal.com These pathogens are often resistant to commonly used antibiotics, including penicillins and cephalosporins. openmicrobiologyjournal.comresearchgate.net

Research into quinoline derivatives has shown potential in combating these resistant strains. For example, derivatives of 6-bromoquinolin-4-ol have been synthesized and tested for their activity against ESBL-producing Escherichia coli and MRSA. nih.govnih.gov In one study, a series of 6-bromoquinolin-4-ol derivatives were synthesized and evaluated, with some molecules showing efficacy against both ESBL E. coli and MRSA. nih.gov Specifically, molecule 3e demonstrated the highest antibacterial activity in this particular study. nih.gov Another study on arylated butyl 2-bromoisonicotinate, a related heterocyclic compound, also showed inhibitory effects against ESBL-producing E. coli ST405 and MRSA. dovepress.com

Furthermore, certain 4-aminoquinoline (B48711) derivatives have exhibited potent inhibition against MRSA. mdpi.com For example, 6-chlorocyclopentaquinolinamine (7b) was found to have a minimum inhibitory concentration (MIC) of 0.125 mM against MRSA. mdpi.com The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial proteins, such as Penicillin-Binding Protein 2a (PBP2a) in MRSA. mdpi.com

Anticancer Potential and Cell Line Specificity

Quinoline derivatives have garnered significant interest for their potential as anticancer agents. researchgate.net Bromo-substituted quinolines, in particular, have been evaluated for their cytotoxic effects on various cancer cell lines.

A study on brominated 8-hydroxyquinolines, including 5,7-dibromo-8-hydroxyquinoline, demonstrated strong antiproliferative activity against several tumor cell lines such as C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net The presence of a hydroxyl group at the C-8 position of the quinoline core was suggested to be important for anticancer potential. researchgate.net

Derivatives of 5-bromoquinolin-8-ol (B75139) have also been investigated for their anticancer activity. One study showed that certain derivatives were evaluated for cytotoxicity against the human uterine sarcoma cell line MES-SA and its multidrug-resistant variant MES-SA/Dx5. The results indicated selective toxicity towards the drug-sensitive cancer cells.

Furthermore, a novel quinolin-8-yl-nicotinamide, QN523, identified from a phenotypic screen, showed potent cytotoxicity in a panel of 12 cancer cell lines, with IC50 values ranging from 0.1 to 5.7 μM. nih.gov This compound demonstrated significant efficacy in a pancreatic cancer xenograft model. nih.gov The study also noted that a 5-bromo analog (16) showed slightly decreased potency in MIA PaCa-2 pancreatic cancer cells. nih.gov

The anticancer activity of these compounds is often linked to their ability to induce apoptosis and interfere with cellular signaling pathways in cancer cells. Some brominated quinolines have been shown to have high cytotoxic effects and apoptotic potentials, as indicated by Lactate Dehydrogenase (LDH) cytotoxic assays and DNA laddering assays. researchgate.net

Table 2: Cytotoxicity of QN523 in a Panel of Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| MIA PaCa-2 | Pancreatic | 0.11 ± 0.03 |

| HCT116 | Colorectal | Not specified in abstract |

| A549 | Lung | Not specified in abstract |

| HeLa | Cervical | Not specified in abstract |

| HT29 | Colon | Not specified in abstract |

| Hep3B | Liver | Not specified in abstract |

| MCF7 | Breast | Not specified in abstract |

| CAOV3 | Ovarian | Not specified in abstract |

| COV362 | Ovarian | Not specified in abstract |

| Kuramochi | Ovarian | Not specified in abstract |

| OVCAR4 | Ovarian | Not specified in abstract |

| OVCAR5 | Ovarian | Not specified in abstract |

| OVCAR8 | Ovarian | Not specified in abstract |

| OVSAHO | Ovarian | Not specified in abstract |

| SNU119 | Ovarian | Not specified in abstract |

Source: nih.govoncotarget.com

Antimalarial Activity and Plasmodium Species Inhibition

Quinoline-containing compounds have a long history as antimalarial drugs, with quinine, chloroquine (B1663885), and mefloquine (B1676156) being well-known examples. tandfonline.comrsc.org Research continues to explore new quinoline analogues for their activity against Plasmodium species, the causative agents of malaria.